DDR1-IN-1 dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the discoidin domain receptor 1 (DDR1) tyrosine kinase. This compound exhibits an IC50 of 105 nM for DDR1 and demonstrates fourfold reduced potency against discoidin domain receptor 2 (DDR2), with an IC50 of 413 nM . This compound is primarily used in scientific research to study the role of DDR1 in various biological processes and diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

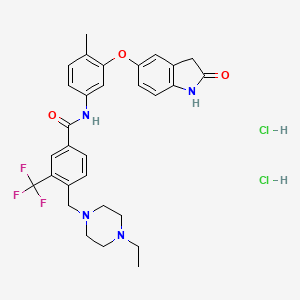

The synthesis of DDR1-IN-1 dihydrochloride involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and potency.

Análisis De Reacciones Químicas

Types of Reactions

DDR1-IN-1 dihydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as amides and ethers. These reactions can be catalyzed by various reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids or bases, organic solvents, and catalysts. The reaction conditions often involve specific temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, the reactions result in modified derivatives of the original compound, which can be further analyzed for their biological activity.

Aplicaciones Científicas De Investigación

DDR1-IN-1 dihydrochloride exhibits potent inhibitory activity against DDR1 with an IC50 value of 105 nM, while it also affects DDR2 with an IC50 of 413 nM. The compound inhibits integrin-induced DDR1 autophosphorylation in osteosarcoma cell lines, indicating its role in modulating cell signaling pathways related to cancer progression .

Cancer Research

- Tumor Microenvironment : DDR1 is implicated in the interaction between tumor cells and the extracellular matrix, influencing tumor growth and metastasis. Studies have shown that silencing DDR1 reduces liver metastasis in colon carcinoma models, highlighting its role as a therapeutic target .

- Glioblastoma Sensitivity : Research indicates that DDR1 interacts with signaling complexes that modulate therapy sensitivity in glioblastoma, suggesting that DDR1 inhibitors like DDR1-IN-1 can enhance treatment efficacy .

Neurodegenerative Diseases

- Alzheimer's and Parkinson's Disease : Inhibition of DDR1 has been linked to reduced levels of neurotoxic proteins and inflammation in models of neurodegeneration. For instance, studies demonstrate that DDR1 inhibition increases autophagy and reduces neurotoxic protein levels in mouse models challenged with α-synuclein . This suggests a potential therapeutic application for DDR1 inhibitors in treating neurodegenerative conditions.

Fibrosis

- Cardiometabolic Disease Models : Inhibiting DDR1 has been shown to ameliorate fibrosis and promote metabolic health in mouse models of cardiometabolic disease. Deletion of DDR1 led to enhanced adipose tissue beiging and increased metabolic rates, indicating its involvement in metabolic regulation .

Case Studies

Mecanismo De Acción

DDR1-IN-1 dihydrochloride exerts its effects by selectively inhibiting the tyrosine kinase activity of DDR1. This inhibition prevents the autophosphorylation of DDR1, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and adhesion . The molecular targets of this compound include the ATP-binding site of DDR1, which is essential for its kinase activity .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds to DDR1-IN-1 dihydrochloride include:

- DDR1-IN-2

- VU6015929

- DDR-TRK-1

Uniqueness

This compound is unique due to its high selectivity and potency for DDR1 compared to other similar compounds. It exhibits a significantly lower IC50 value for DDR1, making it a more effective inhibitor for studying DDR1-related biological processes and diseases .

Actividad Biológica

DDR1-IN-1 dihydrochloride is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a significant role in various biological processes, including cell adhesion, proliferation, and differentiation, particularly in response to collagen. This article explores the biological activity of DDR1-IN-1, highlighting its mechanism of action, effects on cellular processes, and potential therapeutic applications.

DDR1 is activated through autophosphorylation upon binding to collagen, which induces signaling pathways that regulate cell-collagen interactions. DDR1-IN-1 specifically inhibits this activation by binding to the hinge region of the receptor, thus preventing autophosphorylation and downstream signaling. Studies have shown that DDR1-IN-1 can effectively reduce phosphorylation at specific tyrosine residues, notably Tyr792, which is crucial for DDR1 signaling activity .

Biological Effects

The inhibition of DDR1 by DDR1-IN-1 has been associated with several significant biological effects:

- Reduction of Neurotoxic Proteins : In models of neurodegeneration, such as Alzheimer's and Parkinson's diseases, DDR1-IN-1 treatment led to decreased levels of neurotoxic proteins and enhanced autophagy. This suggests a protective role against neuroinflammation and cellular stress .

- Impact on Cancer Cell Behavior : In pancreatic cancer models, DDR1-IN-1 demonstrated the ability to suppress colony formation and migration of cancer cells. This implies potential applications in cancer therapy by targeting DDR1-mediated signaling pathways that promote tumor progression .

- Fibro-inflammatory Response : The compound has also been noted for its effects on fibroblast activity, reducing the synthesis of inflammatory mediators such as nitric oxide and TNF-α. This positions DDR1-IN-1 as a candidate for treating fibrotic diseases .

Table 1: Summary of Key Findings from Studies on DDR1-IN-1

Case Study: Neurodegeneration

In a study investigating the role of DDR1 in neurodegenerative diseases, researchers found that treatment with DDR1-IN-1 significantly reduced levels of α-synuclein—a protein associated with Parkinson's disease—in both in vitro and in vivo models. The treatment not only decreased protein accumulation but also enhanced markers of autophagy, indicating improved cellular clearance mechanisms .

Case Study: Cancer Therapeutics

Another study focused on the effects of DDR1-IN-1 on pancreatic cancer cells revealed that the inhibitor could suppress both the proliferation and migration of these cells. The results indicated that targeting DDR1 could be a viable strategy for limiting tumor growth and metastasis in aggressive cancer types .

Propiedades

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUOJKYQZINPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33Cl2F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.